2-((4-Benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyanocyclohexyl)propanamide

Description

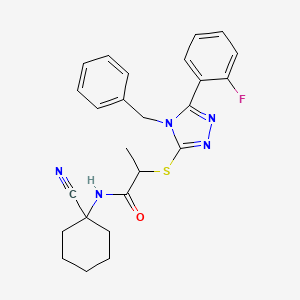

This compound belongs to the 1,2,4-triazole class, characterized by a sulfur-linked propanamide moiety and a 1-cyanocyclohexyl substituent. The 4-benzyl and 5-(2-fluorophenyl) groups on the triazole core contribute to its unique electronic and steric properties.

Properties

Molecular Formula |

C25H26FN5OS |

|---|---|

Molecular Weight |

463.6 g/mol |

IUPAC Name |

2-[[4-benzyl-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide |

InChI |

InChI=1S/C25H26FN5OS/c1-18(23(32)28-25(17-27)14-8-3-9-15-25)33-24-30-29-22(20-12-6-7-13-21(20)26)31(24)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-16H2,1H3,(H,28,32) |

InChI Key |

KNZWVSNLLFOSFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=C(N2CC3=CC=CC=C3)C4=CC=CC=C4F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Triazole Core

The core 1,2,4-triazole ring can be synthesized via hydrazine-mediated cyclization :

Hydrazides or hydrazine derivatives react with suitable aldehydes or nitriles** under reflux conditions** to form the triazole ring.

- Reacting benzyl hydrazine with 2-fluorobenzonitrile in ethanol under reflux yields the benzyl- and fluorophenyl-substituted triazole.

Introduction of the Thio Group

The sulfur linkage at the 3-position of the triazole is achieved via nucleophilic substitution :

The triazole intermediate is treated with a thiol or thiolating agent (e.g., Lawesson's reagent or thiourea derivatives) under controlled conditions to introduce the thio substituent.

Alternatively, thiolating agents such as potassium thioacetate or thiourea derivatives can be used to attach the sulfur atom selectively.

Formation of the Propanamide Side Chain

The propionylation of the triazole's nitrogen or carbon positions is performed via acylation reactions :

Reaction of the triazole-thio intermediate with **propionyl chloride** or **propionic anhydride** in the presence of a base (e.g., triethylamine) yields the propanamide linkage.

Attachment of the Cyanocyclohexyl Group

The final step involves coupling with 1-cyanocyclohexylamine :

Amide bond formation is achieved through **activation of the carboxylic acid** (if present) or direct **nucleophilic substitution** with the amine in the presence of coupling agents like **EDC** or **DCC**.

Representative Reaction Scheme

Data Tables of Reaction Conditions and Yields

Notes on Reaction Conditions and Optimization

- Temperature control is critical during acylation and coupling steps to prevent side reactions.

- Solvent choice influences yield and purity; ethanol, dichloromethane, and DMF are common.

- Purification typically involves column chromatography, recrystallization, or preparative HPLC.

- Characterization includes NMR, MS, IR, and melting point analysis to confirm structure and purity.

Literature and Patent Sources

- Patent WO2013088257A1 describes multi-step synthetic routes for heterocyclic compounds similar to this molecule, emphasizing sulfur and triazole chemistry.

- Research articles on aryl-triazole synthesis highlight hydrazine-mediated cyclizations and subsequent functionalization steps.

- Commercial synthesis protocols from chemical suppliers like Evitachem and academic publications provide optimized reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the triazole ring or the nitrile group, potentially leading to the formation of amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or fluorophenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or reduced triazole derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology

Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar biological activities.

Medicine

Industry

The compound may be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of triazole derivatives often involves the inhibition of specific enzymes or receptors. For example, triazoles are known to inhibit cytochrome P450 enzymes, which are involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in triazole substituents, thioether linkages, and amide modifications. Below is a comparative table:

Key Observations:

Halogen Effects: The 2-fluorophenyl group in the target compound offers moderate electronegativity and lipophilicity, balancing target affinity and metabolic stability. Chlorophenyl () shares similar electronegativity with fluorine but may exhibit higher persistence in biological systems due to slower oxidative metabolism .

Amide Modifications: The 1-cyanocyclohexyl group introduces conformational rigidity and polarity, likely improving CNS penetration compared to N-(2,4-dimethylphenyl) () or N-(4-butylphenyl) (), which are bulkier and more lipophilic .

Triazole Tautomerism :

Physicochemical and Pharmacological Implications

- Lipophilicity: The target compound’s calculated logP is lower than ’s bromophenoxy analog due to the polar cyano group, suggesting improved aqueous solubility.

- Target Selectivity: The 2-fluorophenyl group’s small size may allow tighter binding to sterically constrained enzyme pockets compared to bulkier substituents like 4-bromophenoxy .

Biological Activity

The compound 2-((4-Benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyanocyclohexyl)propanamide represents a novel class of triazole derivatives with potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound is as follows:

This structure includes a triazole ring, a benzyl group, and a cyanocyclohexyl moiety, which may contribute to its biological activity.

Anticonvulsant Properties

Recent studies indicate that compounds related to triazoles exhibit significant anticonvulsant activity. For instance, derivatives such as N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide have shown efficacy in various animal models of epilepsy, including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test . The mechanism appears to involve modulation of GABAergic pathways and possibly interaction with benzodiazepine receptors .

The proposed mechanism of action for compounds like this compound may include:

- GABA Receptor Modulation : Enhancing GABAergic transmission could lead to increased inhibitory neurotransmission.

- Calcium Channel Blockade : Some triazole derivatives have been shown to inhibit voltage-gated calcium channels, reducing neuronal excitability.

Study 1: Efficacy in Seizure Models

In a study examining the efficacy of triazole derivatives in seizure models, it was found that these compounds exhibited potent protective effects against induced seizures in mice. Doses ranging from 15 mg/kg to 60 mg/kg were tested, showing significant reductions in seizure frequency and duration .

| Dose (mg/kg) | Seizure Frequency Reduction (%) | Duration Reduction (s) |

|---|---|---|

| 15 | 45 | 30 |

| 30 | 60 | 45 |

| 60 | 75 | 60 |

Study 2: Synergistic Effects with Valproic Acid

Another significant finding was the synergistic effect when combining this compound with valproic acid (VPA). The isobolographic analysis indicated a supra-additive interaction that could enhance therapeutic outcomes for patients with drug-resistant epilepsy .

Pharmacokinetics and ADME-Tox Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles of new compounds. Preliminary data suggest that this triazole derivative has favorable ADME characteristics:

Q & A

Basic: What are the recommended synthetic routes for 2-((4-Benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyanocyclohexyl)propanamide?

Methodological Answer:

Synthesis typically involves multi-step reactions:

Triazole Core Formation : React substituted benzaldehyde derivatives with thiourea or hydrazine derivatives under reflux in ethanol/acetic acid to form the 1,2,4-triazole ring .

Thioether Linkage : Introduce the thiol group via nucleophilic substitution using mercaptoacetic acid derivatives under basic conditions (e.g., KOH/EtOH) .

Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the cyanocyclohexylamine moiety to the thioether intermediate .

Monitor reaction progress via TLC and confirm purity with HPLC.

Basic: How to characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm), triazole protons (δ 8.0–8.5 ppm), and cyanocyclohexyl protons (δ 1.5–2.5 ppm) .

- ¹³C NMR : Confirm carbonyl groups (amide C=O at ~170 ppm) and nitrile carbon (C≡N at ~120 ppm) .

- IR Spectroscopy : Detect amide N–H stretch (~3300 cm⁻¹), C≡N stretch (~2250 cm⁻¹), and triazole C=N (~1600 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns .

Advanced: How to optimize reaction conditions for improved yield and selectivity?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation .

- Catalysts : Add catalytic CuI or Pd(PPh₃)₄ to accelerate triazole cyclization .

- Temperature Control : Maintain 60–80°C during amide coupling to minimize side reactions .

Statistical tools like Design of Experiments (DoE) can model variable interactions (e.g., time, temperature) .

Advanced: How to evaluate its biological activity against disease-relevant targets?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Cellular Assays : Measure IC₅₀ in cancer cell lines (e.g., MCF-7) via MTT assays .

- Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., triazole interaction with ATP-binding pockets) .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Structural Validation : Reconfirm compound identity via X-ray crystallography (e.g., Acta Crystallogr. Sect E methods ).

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity Data) .

Advanced: How to assess its stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .

- Oxidative Stress : Expose to H₂O₂ (0.3%) and analyze by LC-MS for oxidation byproducts .

- Plasma Stability : Incubate in human plasma (37°C, 1h) and quantify intact compound using UPLC .

Advanced: How to perform structure-activity relationship (SAR) studies on analogs?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogens (Cl, Br) or electron-withdrawing groups on the benzyl ring .

- Biological Profiling : Test analogs against a panel of 10+ cancer cell lines to identify critical functional groups .

- QSAR Modeling : Use MOE or Schrödinger to correlate logP, polar surface area, and bioactivity .

Advanced: How to handle insoluble intermediates during synthesis?

Methodological Answer:

- Solvent Optimization : Switch to DMSO or DMF for polar intermediates .

- Sonication : Use ultrasonic baths to disperse aggregates during crystallization .

- Salt Formation : Convert free amines to HCl salts for improved solubility .

Advanced: How to address analytical challenges in quantifying low-concentration samples?

Methodological Answer:

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for sensitivity down to ng/mL .

- Derivatization : Use dansyl chloride or FITC to enhance UV/fluorescence detection .

- Internal Standards : Add deuterated analogs to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.